molecular formula C3H3N3O4 B14161603 1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide CAS No. 5570-27-4

1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide

Cat. No.: B14161603
CAS No.: 5570-27-4
M. Wt: 145.07 g/mol
InChI Key: KQXOSOWBVBOOAW-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

The synthesis of 1,2,5-oxadiazole, 3-methyl-4-nitro-, 5-oxide involves several steps. One common method includes the nitration of 3-methyl-1,2,5-oxadiazole, followed by oxidation to introduce the nitro and oxide groups. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where the nitro or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole, 3-methyl-4-nitro-, 5-oxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can affect cellular processes .

Comparison with Similar Compounds

1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide can be compared with other oxadiazole derivatives such as:

    1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,3,4-Oxadiazole: Commonly used in the synthesis of polymers and dyes.

    1,2,3-Oxadiazole: Less common but has applications in material science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

5570-27-4

Molecular Formula

C3H3N3O4

Molecular Weight

145.07 g/mol

IUPAC Name

4-methyl-3-nitro-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C3H3N3O4/c1-2-3(5(7)8)6(9)10-4-2/h1H3

InChI Key

KQXOSOWBVBOOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NO[N+](=C1[N+](=O)[O-])[O-]

Origin of Product

United States

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